molecular formula C17H17N3O2 B15247057 N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-42-9

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Katalognummer: B15247057
CAS-Nummer: 919107-42-9
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: XSQJBUMSBBLQJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of o-aminobenzyl ketones with hydrazine derivatives under acidic conditions . The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain . Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methoxy, and methyl groups contributes to its versatility in various chemical reactions and its potential therapeutic applications .

Eigenschaften

CAS-Nummer

919107-42-9

Molekularformel

C17H17N3O2

Molekulargewicht

295.34 g/mol

IUPAC-Name

N-benzyl-3-methoxy-2-methylindazole-6-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-20-17(22-2)14-9-8-13(10-15(14)19-20)16(21)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)

InChI-Schlüssel

XSQJBUMSBBLQJW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.